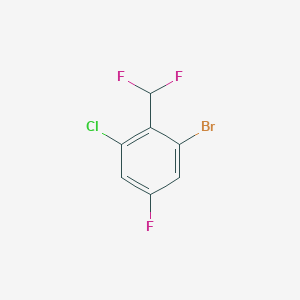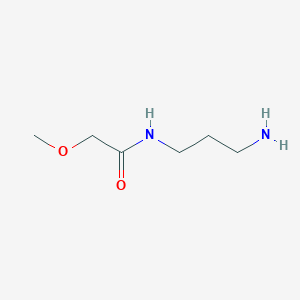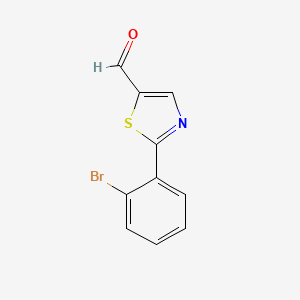
2-Ethylcycloheptane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylcycloheptane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a hydrocarbon chain. This compound is a derivative of cycloheptane, where an ethyl group is attached to the second carbon of the cycloheptane ring, and a sulfonyl chloride group is attached to the first carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylcycloheptane-1-sulfonyl chloride typically involves the chlorination of 2-ethylcycloheptane-1-sulfonic acid. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent decomposition of the product .
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides, including this compound, often employs continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and improved safety . The use of continuous flow reactors also minimizes the risk of thermal runaway, which is a common issue in batch processes involving highly exothermic reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylcycloheptane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl azides, and other derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates under specific conditions.
Common Reagents and Conditions
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonyl Azides: Formed by the reaction with sodium azide.
Sulfonic Acids: Formed by oxidation.
Sulfinic Acids: Formed by reduction.
Aplicaciones Científicas De Investigación
2-Ethylcycloheptane-1-sulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Ethylcycloheptane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in the synthesis of sulfonamides, the sulfonyl chloride group reacts with amines to form a sulfonamide bond, which is a key structural motif in many biologically active compounds .
Comparación Con Compuestos Similares
Similar Compounds
Cycloheptane-1-sulfonyl chloride: Lacks the ethyl group at the second carbon.
2-Methylcycloheptane-1-sulfonyl chloride: Has a methyl group instead of an ethyl group at the second carbon.
Cyclohexane-1-sulfonyl chloride: Has a six-membered ring instead of a seven-membered ring.
Uniqueness
2-Ethylcycloheptane-1-sulfonyl chloride is unique due to the presence of both the ethyl group and the sulfonyl chloride group on a seven-membered ring. This structural feature imparts distinct chemical properties, such as increased steric hindrance and altered reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C9H17ClO2S |
|---|---|
Peso molecular |
224.75 g/mol |
Nombre IUPAC |
2-ethylcycloheptane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO2S/c1-2-8-6-4-3-5-7-9(8)13(10,11)12/h8-9H,2-7H2,1H3 |
Clave InChI |
BBOUGVZQNHLOPM-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCCCC1S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


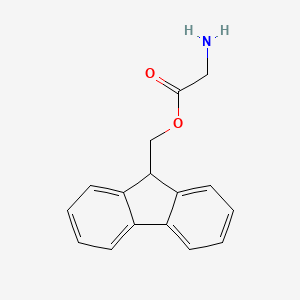
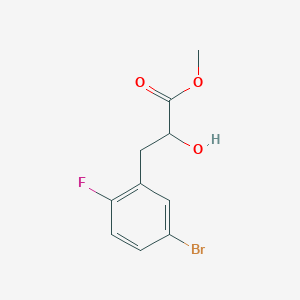
![(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13567260.png)
![[3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13567268.png)
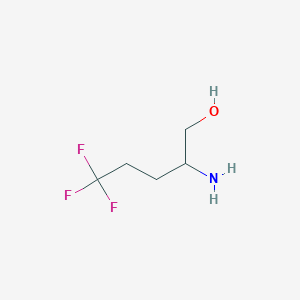
![{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride](/img/structure/B13567276.png)
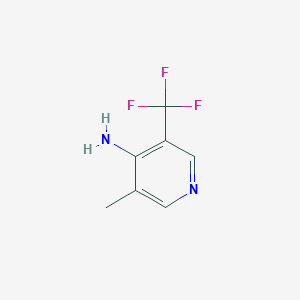
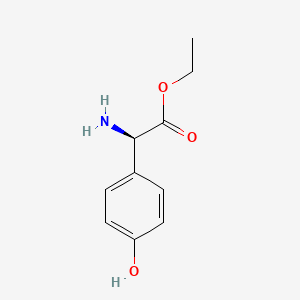

![2-[(Methylamino)methyl]-4-nitrophenol](/img/structure/B13567308.png)
